molecular formula C10H14N2O5 B12104856 2'-C-beta-Methyl-4-deoxyuridine

2'-C-beta-Methyl-4-deoxyuridine

Cat. No.: B12104856
M. Wt: 242.23 g/mol
InChI Key: SMFRONCOXPTDQN-UHFFFAOYSA-N
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Description

2’-C-beta-Methyl-4-deoxyuridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 2’-C-beta-Methyl-4-deoxyuridine involves several steps, including the protection of hydroxyl groups, selective methylation, and deprotection. The industrial production methods are not widely documented, but the synthetic routes typically involve the use of protecting groups and selective reactions to achieve the desired compound .

Chemical Reactions Analysis

2’-C-beta-Methyl-4-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2’-C-beta-Methyl-4-deoxyuridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.

    Industry: Utilized in the development of pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of 2’-C-beta-Methyl-4-deoxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation .

Comparison with Similar Compounds

2’-C-beta-Methyl-4-deoxyuridine is unique among purine nucleoside analogues due to its specific structure and activity. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific applications and targets.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3

InChI Key

SMFRONCOXPTDQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O

Origin of Product

United States

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